molecular formula C19H27N3O4 B7688852 N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide

Numéro de catalogue B7688852
Poids moléculaire: 361.4 g/mol
Clé InChI: ULWMBCKLCROAPM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(tert-butyl)-4-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as TBOA, and it belongs to the group of oxadiazole derivatives. TBOA has been extensively studied for its effect on glutamate transporters, which are crucial for maintaining normal neurotransmission in the central nervous system.

Mécanisme D'action

TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This binding prevents glutamate from being transported into the cell, leading to an increase in extracellular glutamate levels. The exact mechanism of TBOA binding to the transporter is still under investigation, but it is believed to involve interactions with several amino acid residues in the substrate-binding site.
Biochemical and Physiological Effects:
The increase in extracellular glutamate levels caused by TBOA has several biochemical and physiological effects. High levels of glutamate can lead to excitotoxicity, which is the damage caused to neurons due to excessive stimulation. This effect has been used to study the role of glutamate in several neurological disorders, such as epilepsy and stroke. TBOA has also been shown to modulate synaptic plasticity, which is the ability of synapses to change in strength over time. This effect has been used to study the role of glutamate in learning and memory.

Avantages Et Limitations Des Expériences En Laboratoire

TBOA has several advantages for lab experiments, including its potency and selectivity for glutamate transporters. TBOA has been shown to be more potent than other glutamate transporter inhibitors, such as DL-threo-beta-benzyloxyaspartic acid (TBOA). TBOA also has a high selectivity for glutamate transporters, which reduces the risk of off-target effects. However, TBOA has several limitations, including its short half-life and poor solubility in water. These limitations can make it difficult to use TBOA in certain experiments, such as in vivo studies.

Orientations Futures

TBOA research has several future directions, including the development of new glutamate transporter inhibitors with improved pharmacokinetic properties. TBOA has been used to study the role of glutamate in several neurological disorders, and future research could focus on developing new treatments for these conditions. TBOA has also been shown to modulate synaptic plasticity, and future research could focus on the development of new drugs that target this pathway. Finally, TBOA research could also focus on the development of new imaging techniques that can visualize glutamate in vivo.

Méthodes De Synthèse

The synthesis of TBOA involves the reaction of tert-butyl 4-aminobutanoate with 3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-amine. This reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified using column chromatography to obtain the final TBOA compound.

Applications De Recherche Scientifique

TBOA has been extensively studied for its effect on glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in several neurological disorders, such as epilepsy, stroke, and Alzheimer's disease. TBOA has been shown to inhibit glutamate transporters, leading to an increase in extracellular glutamate levels. This effect has been used to study the role of glutamate in various neurological disorders and to develop new treatments for these conditions.

Propriétés

IUPAC Name

N-tert-butyl-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O4/c1-6-25-14-11-10-13(12-15(14)24-5)18-20-17(26-22-18)9-7-8-16(23)21-19(2,3)4/h10-12H,6-9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWMBCKLCROAPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CCCC(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.